Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate
Description
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate is a synthetic organic compound characterized by a benzoate ester core modified with a tribromoethoxy group and a 4-methylbenzoylamino substituent. The tribromoethoxy group likely enhances lipophilicity and steric bulk, which may influence binding affinity or metabolic stability compared to analogs with smaller substituents .
Properties
Molecular Formula |
C18H16Br3NO4 |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
methyl 3-[2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy]benzoate |
InChI |
InChI=1S/C18H16Br3NO4/c1-11-6-8-12(9-7-11)15(23)22-17(18(19,20)21)26-14-5-3-4-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23) |
InChI Key |
LYTFNUYAKBSKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Esterification: The formation of the ester group is accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide group by reacting the acyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate involves its interaction with specific molecular targets. The bromine atoms and the ester and amide groups play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (5l) Structure: Features a triazine ring with bromo, methoxyphenoxy, and formylphenoxy substituents. Application: Investigated as a research chemical in heterocyclic synthesis . Key Differences: The triazine core in 5l introduces nitrogen-rich reactivity, unlike the tribromoethoxy group in the main compound.
Metsulfuron Methyl (Pesticide)
- Structure : Contains a sulfonylurea bridge linked to a methoxy-triazine group.
- Application : Herbicide targeting acetolactate synthase in plants .
- Key Differences : The sulfonylurea moiety in metsulfuron enables enzyme inhibition, whereas the main compound’s tribromo group may prioritize steric effects over enzymatic interactions.
Methyl 3,4,5-Tris(3-(((2-(tert-Butyldisulfaneyl)Ethoxy)Carbonyl)Amino)Propoxy)Benzoate (3) Structure: Modified with disulfide-masked tert-butyl groups for oligonucleotide delivery. Application: Drug delivery systems leveraging biodegradable disulfide linkages . Key Differences: Disulfide units enable redox-responsive release, absent in the main compound.
Reactivity and Stability
- Steric Hindrance : The bulky tribromo group may reduce enzymatic degradation rates relative to smaller substituents in metsulfuron methyl or disulfide systems .
- Biological Interactions: Unlike sulfonylureas (enzyme inhibitors) or disulfides (drug delivery), the main compound’s bromine-rich structure may favor non-polar interactions, such as membrane penetration or protein binding .
Biological Activity
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate is a complex organic compound with significant potential in various biological applications. Its molecular formula is C18H16Br3NO4, and it features a unique structure that includes multiple bromine atoms which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H16Br3NO4 |
| Molecular Weight | 550.0 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H16Br3NO4/c1-11-6-8-12(9-7-11)15(23)22-17(18(19,20)21)26-14-5-3-4-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23) |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)C(=O)OC |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromine atoms and functional groups (ester and amide) play crucial roles in its reactivity:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Protein Interaction : It can interact with proteins and alter their functions, potentially leading to therapeutic effects.
- Cellular Uptake : The structure facilitates cellular uptake, enhancing its bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
Anticancer Activity
This compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting tubulin at the colchicine binding site:
- Case Study : A related compound showed an IC50 value of 1.48 µM against non-small cell lung carcinoma (A549), indicating potent antiproliferative activity .
Cytotoxicity and Apoptosis
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can significantly induce apoptosis:
- Cell Cycle Analysis : The compound has been shown to affect cell cycle progression in cancer cells.
- Apoptotic Effects : It triggered apoptosis in treated cells compared to controls.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant antibacterial effects observed. |
| Anticancer Activity | Induced apoptosis in A549 cell line (IC50 = 1.48 µM). |
| Mechanism of Action | Inhibition of tubulin polymerization noted. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
